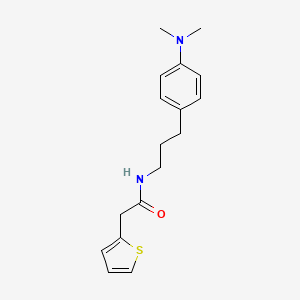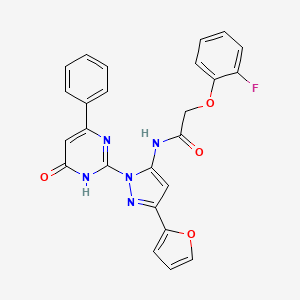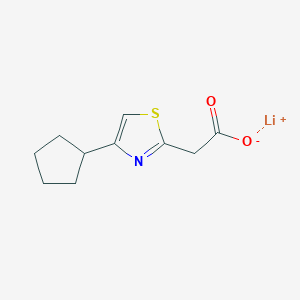![molecular formula C15H19F3N2O2 B2453107 4,4,4-Trifluoro-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]butan-1-one CAS No. 2380098-61-1](/img/structure/B2453107.png)
4,4,4-Trifluoro-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4,4,4-Trifluoro-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]butan-1-one” is a complex organic molecule. It is related to the family of trifluoro compounds, which are known for their reactivity and potential applications in various fields . The exact properties and applications of this specific compound are not widely documented in the available literature.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a butanone backbone with a trifluoro group at one end and a piperidinyl group attached to the other end via an oxygen atom . The piperidinyl group is further substituted with a pyridinyl group . The exact three-dimensional structure would depend on the specific conformations and orientations of these groups.Chemical Reactions Analysis
As a trifluoro compound, this molecule is likely to be quite reactive. The trifluoro group can act as an electron-withdrawing group, potentially making the compound susceptible to nucleophilic attack . The presence of the piperidinyl and pyridinyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoro group could confer a degree of polarity to the molecule, potentially affecting its solubility and reactivity . The presence of the piperidinyl and pyridinyl groups could also influence these properties .properties
IUPAC Name |
4,4,4-trifluoro-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)6-3-14(21)20-9-1-2-12(10-20)11-22-13-4-7-19-8-5-13/h4-5,7-8,12H,1-3,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVOLAHGWGCQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(F)(F)F)COC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2453027.png)
![6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B2453028.png)
![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(3-bromo-2-chloropyridin-4-yl)methanone](/img/structure/B2453032.png)


![2-methyl-1-({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine](/img/structure/B2453036.png)
![1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide](/img/structure/B2453038.png)
![N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2453039.png)
![2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2453040.png)



![1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2453046.png)
